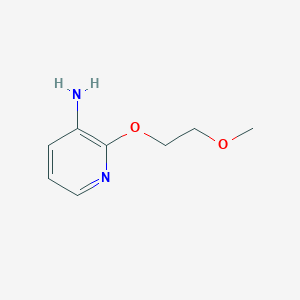
2-(2-Methoxyethoxy)pyridin-3-amine
Übersicht
Beschreibung
“2-(2-Methoxyethoxy)pyridin-3-amine” is an organic compound . It is also known as TDA-1 . The linear molecular formula of this compound is (CH3OCH2CH2OCH2CH2)3N . The CAS number of this compound is 70384-51-9 .
Molecular Structure Analysis
The molecular weight of “this compound” is 168.2 . The InChI code of this compound is 1S/C8H12N2O2/c1-11-5-6-12-8-7 (9)3-2-4-10-8/h2-4H,5-6,9H2,1H3 .Physical and Chemical Properties Analysis
The physical form of “this compound” is powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Regioselective Halogenation
One of the applications involves the regioselective halogenation of pyridines, including derivatives like 2-(2-Methoxyethoxy)pyridin-3-amine. This process is crucial for the synthesis of halogenated pyridine derivatives, which are valuable intermediates in organic synthesis and pharmaceutical chemistry. The study by Canibano et al. (2001) highlights the reactivity of amino, hydroxy, and methoxy pyridines with N-bromosuccinimide, demonstrating the potential of this compound in regioselective mono and dihalogenations, providing a pathway to synthesize monobrominated derivatives with high yields and regioselectivity (Canibano et al., 2001).
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand in manganese(II) complexes. Wu et al. (2004) synthesized manganese(II) complexes using ligands derived from 2-aminomethylpyridine with a methoxyalkyl arm, showcasing the complex's structures and magnetism. These complexes have potential applications in magnetic materials and catalysis, demonstrating the versatile role of this compound in developing new materials with specific magnetic properties (Wu et al., 2004).
Fluorescence and Metal Ion Affinities
Another research application involves studying the structures, metal ion affinities, and fluorescence properties of complexes derived from pyridine compounds. Liang et al. (2009) investigated the fluorescence properties of zinc complexes involving derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, a compound structurally related to this compound. These studies provide insights into the binding properties of these ligands with metal ions like Zn(2+) and Cu(2+), highlighting the potential of such compounds in developing fluorescence-based sensors and materials (Liang et al., 2009).
Antioxidant and Enzyme Inhibitory Properties
Additionally, derivatives of γ-pyridinyl amines, closely related to this compound, have been studied for their antioxidant and acetylcholinesterase (AChE) inhibitory activities. The research by Méndez and Kouznetsov (2015) on diverse γ-pyridinyl amine derivatives revealed good antioxidant activity and moderate AChE inhibitory properties, suggesting the potential of this compound derivatives in designing new molecules for therapeutic applications targeting oxidative stress and cholinesterase inhibition (Méndez & Kouznetsov, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-methoxyethoxy)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-5-6-12-8-7(9)3-2-4-10-8/h2-4H,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBZDPWWGGLQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3198676.png)


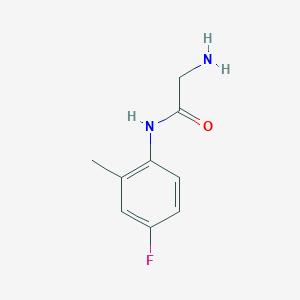
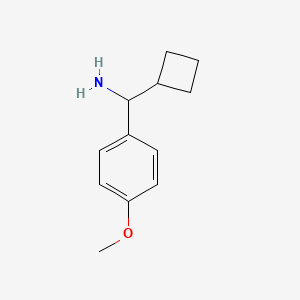
![2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B3198706.png)

![3-[(Cyclopropylamino)methyl]benzamide](/img/structure/B3198725.png)
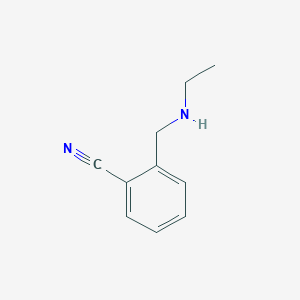



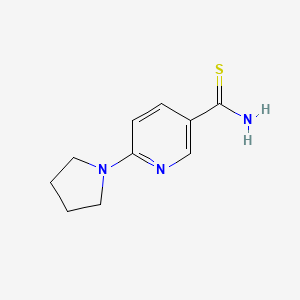
![2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide](/img/structure/B3198765.png)
